molecular formula C21H19N3O4 B12364218 2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid

2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid

Cat. No.: B12364218
M. Wt: 377.4 g/mol
InChI Key: RNJLQAHYMHEWME-UHFFFAOYSA-N
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Description

2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylbenzylamine with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The intermediate product is then subjected to further reactions, including hydrolysis and oxidation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]propanoic acid
  • 2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]butanoic acid

Uniqueness

Compared to similar compounds, 2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid has a unique combination of functional groups that confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

2-[[5-hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid

InChI

InChI=1S/C21H19N3O4/c1-13-20(27)19(21(28)22-12-18(25)26)24-17(23-13)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,27H,11-12H2,1H3,(H,22,28)(H,25,26)

InChI Key

RNJLQAHYMHEWME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NCC(=O)O)O

Origin of Product

United States

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